molecular formula C8H5ClN2O B173261 5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde CAS No. 198895-50-0

5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde

Cat. No. B173261
M. Wt: 180.59 g/mol
InChI Key: CAEISTVLNANHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde (5-Cl-IPA) is a compound that has been used in a variety of scientific research applications. It is a heterocyclic aldehyde that is used as a reagent for the synthesis of other compounds. 5-Cl-IPA is also known as 5-chloro-1H-imidazo[1,2-a]pyridine-3-carbaldehyde or 5-chloro-1H-imidazo[1,2-a]pyridine-3-carboxaldehyde.

Scientific Research Applications

Synthesis and Fluorescent Molecular Rotors

Jadhav and Sekar (2017) discussed the synthesis of a library of fluorescent molecular rotors (FMRs) starting from 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde. These FMRs exhibit significant viscosity sensitivity, showcasing their potential in sensing applications due to their enhanced emission in viscous environments, which could be pivotal for biological imaging and diagnostics (Jadhav & Sekar, 2017).

Heterocyclic Chalcones and Coordination Polymers

Research by Quiroga et al. (2010) elaborates on the preparation of heterocyclic chalcones using Vilsmeier–Haack reaction, demonstrating the compound's utility in constructing complex molecular architectures. This work highlights its role in synthetic chemistry for creating compounds with potential pharmacological activities (Quiroga et al., 2010).

Furthermore, Jiang and Yong (2019) synthesized novel coordination polymers based on a 3-position substituted imidazo[1,2-a]pyridine ligand, showcasing the compound's utility in materials science for developing photoluminescent and magnetic materials. This exploration into coordination chemistry underscores the potential for creating novel materials with unique electronic and optical properties (Jiang & Yong, 2019).

Optical Properties and Materials Science

A study on the synthesis, characterization, and optical properties of novel oxadiazole derivatives by Ge et al. (2014) demonstrates the application of imidazo[1,2-a]pyridine derivatives in developing materials with distinct fluorescence characteristics. This research contributes to the understanding of how structural modifications can influence the optical properties of organic compounds, which is crucial for the design of new materials for optoelectronic applications (Ge et al., 2014).

properties

IUPAC Name

5-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-2-1-3-8-10-4-6(5-12)11(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEISTVLNANHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde

Synthesis routes and methods

Procedure details

A solution of 5-chloroimidazo[1,2-a]pyridine (997 mg) and hexamethylenetetramine (1.8 g) in acetic acid (10 ml) was stirred at 90° C. for 5 hours. After the reaction mixture was allowed to cool, ethyl acetate-tetrahydrofuran (4/1; 200 ml) was added and the mixture was washed with saturated aqueous solution of sodium chloride. The organic layer was neutralized with 2N-aqueous solution of sodium hydroxide, dried over MgSO4, and concentrated. The resulting crystals were rinsed with diethyl ether to provide the title compound (440 mg, 37%).
Quantity
997 mg
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
ethyl acetate tetrahydrofuran
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
37%

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